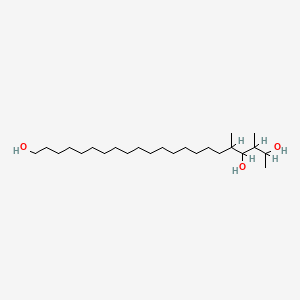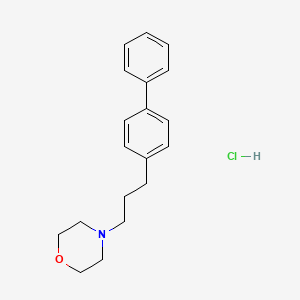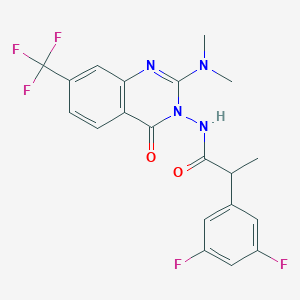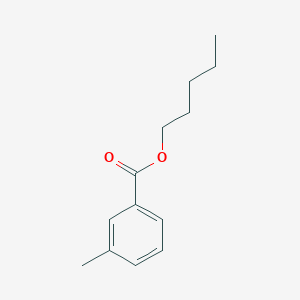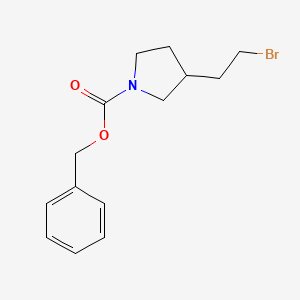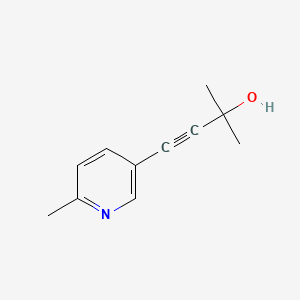
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is a chemical compound with a unique structure that includes both an alkyne and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- can be achieved through several methods. One common approach involves the condensation of acetylene with acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is widely used due to its efficiency and the availability of starting materials.
Industrial Production Methods
On an industrial scale, 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is produced as a precursor to terpenes and terpenoids . The large-scale production involves optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Selective hydrogenation of the alkyne group can yield alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halides or other substituted derivatives.
科学研究应用
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Methyl-3-butyn-2-ol: Similar structure but lacks the pyridine ring.
3-Butyn-2-ol: Similar alkyne group but different substituents.
Uniqueness
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is unique due to the presence of both an alkyne and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
52535-35-0 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-methyl-4-(6-methylpyridin-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H13NO/c1-9-4-5-10(8-12-9)6-7-11(2,3)13/h4-5,8,13H,1-3H3 |
InChI 键 |
KJJAFWJUOBJLAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C#CC(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


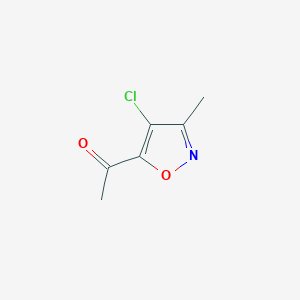

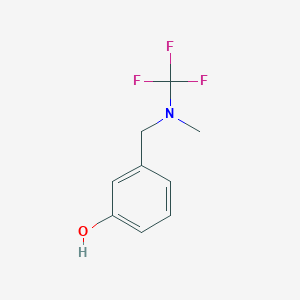
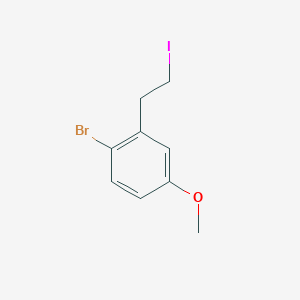
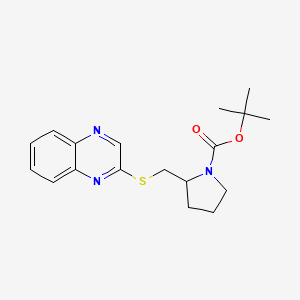
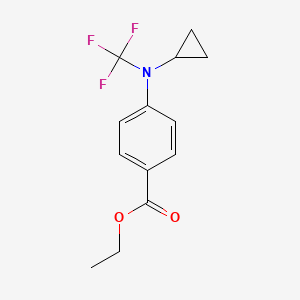
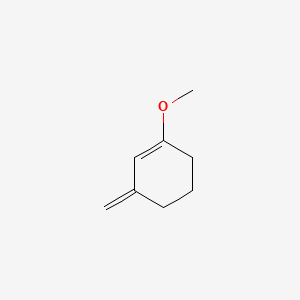
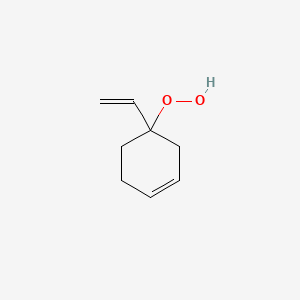
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
